molecular formula C15H14ClN5OS B2811871 5-((3-chlorophenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2319878-36-7

5-((3-chlorophenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2811871
CAS No.: 2319878-36-7
M. Wt: 347.82
InChI Key: QKODXPMVLGAPBE-UHFFFAOYSA-N
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Description

5-((3-chlorophenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-chlorophenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenylamine is reacted with an appropriate intermediate.

    Attachment of the Thiophene Moiety: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, where a thiophene boronic acid or stannane is used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group.

    Substitution: The compound can participate in various substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can lead to sulfoxides or sulfones, while reduction of the triazole ring can yield dihydrotriazoles.

Scientific Research Applications

Chemistry

In chemistry, 5-((3-chlorophenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-((3-chlorophenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3-bromophenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-((3-fluorophenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-((3-methylphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

What sets 5-((3-chlorophenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide apart from similar compounds is the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the triazole ring and the thiophene moiety also contributes to its unique properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(3-chloroanilino)-N-(2-thiophen-2-ylethyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5OS/c16-10-3-1-4-11(9-10)18-14-13(19-21-20-14)15(22)17-7-6-12-5-2-8-23-12/h1-5,8-9H,6-7H2,(H,17,22)(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKODXPMVLGAPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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